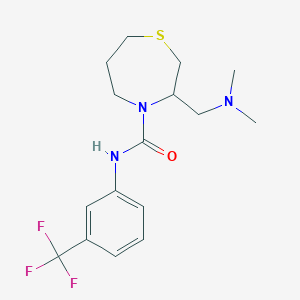

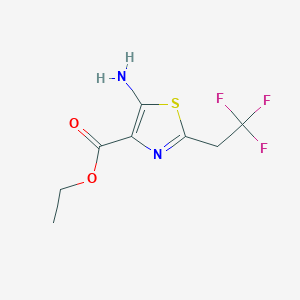

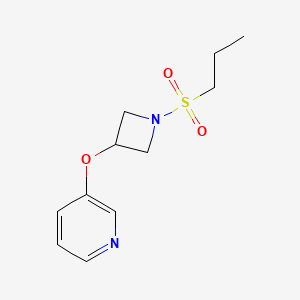

![molecular formula C8H11Cl2N3 B2414800 Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride CAS No. 2378501-84-7](/img/structure/B2414800.png)

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 2378501-84-7 . It has a molecular weight of 220.1 . This compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Imidazo[1,2-a]pyridines, including this compound, have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3.2ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;;/h1-5H,6,9H2;2*1H . This indicates the presence of a imidazo[1,2-a]pyridine core in the molecule.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been considered efficient for the construction of imidazo[1,2-a]pyridine derivatives .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Therapeutic Applications

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride, as part of the broader imidazo[1,2-a]pyridine scaffold, has a wide range of applications in medicinal chemistry. This includes its use in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This scaffold is also present in various marketed preparations such as zolimidine and zolpidem (Deep et al., 2016).

Pharmacological Properties

Imidazo[1,2-a]pyridine is gaining interest in medicinal chemistry due to its significant pharmacological properties. Research has focused on enzyme inhibitors, receptor ligands, and anti-infectious agents based on imidazo[1,2-a]pyridine analogues (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization

In pharmaceutical applications, the use of cost-effective catalysts and mild reaction conditions is crucial. Recent advancements in the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts have been made. This is important for the enhancement of biological activity and the development of new therapeutic agents (Ravi & Adimurthy, 2017).

Anticancer Potential

Imidazo[1,2-a]pyridine-based analogues have shown promising results as novel anticancer agents. They have been used as lead molecules in various clinical trials, demonstrating inhibition of critical cancer-related pathways and cell lines (Goel, Luxami, & Paul, 2016).

Anticholinesterase Activity

Imidazo[1,2-a]pyridine-based compounds have been evaluated for their anticholinesterase potential. These compounds, especially those with specific structural features, exhibit strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurological disorders (Kwong et al., 2019).

Antiulcer Properties

Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. These compounds exhibit gastric antisecretory and cytoprotective properties, potentially involving the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Antiviral Agents

Imidazo[1,2-a]pyridines with specific modifications have shown pronounced activity against human cytomegalovirus and varicella-zoster virus. These findings underline their potential as antiviral agents (Gueiffier et al., 1998).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They are considered valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Therefore, the future directions for Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride could involve further exploration of its potential applications in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a heterocyclic compound

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, which may affect different biochemical pathways.

Result of Action

Some related compounds have shown inhibitory activity against various tumor cell lines , but it’s unclear if this specific compound has similar effects.

properties

IUPAC Name |

imidazo[1,2-a]pyridin-8-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;;/h1-5H,6,9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQJWBMMEQQYSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/no-structure.png)

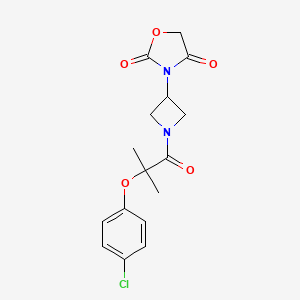

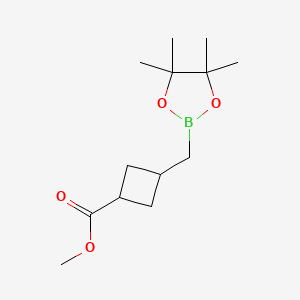

![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)

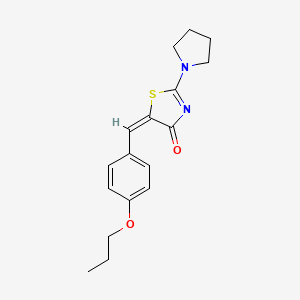

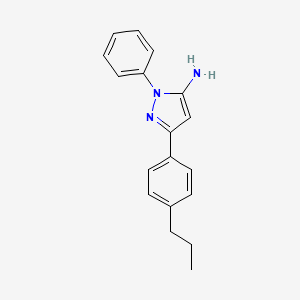

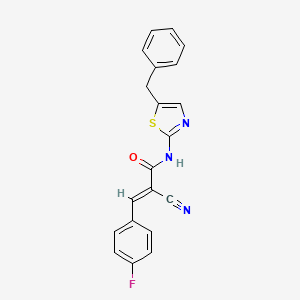

![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2414738.png)